N-methylpiperazine-1-carboxamide Hydrochloride

Description

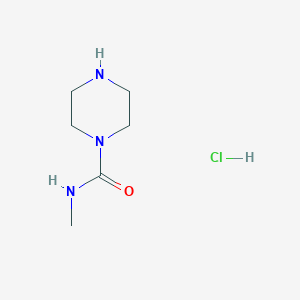

N-Methylpiperazine-1-carboxamide Hydrochloride (CAS: 479611-85-3) is a piperazine derivative with the molecular formula C₆H₁₄ClN₃O and a molecular weight of 179.65 g/mol . It features a piperazine backbone substituted with a methyl group at the nitrogen atom and a carboxamide functional group at the 1-position, which is protonated as a hydrochloride salt. This compound is widely used in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly those targeting neurological and oncological pathways. Its structural versatility allows for modifications that enhance solubility, stability, and receptor binding affinity .

Properties

IUPAC Name |

N-methylpiperazine-1-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O.ClH/c1-7-6(10)9-4-2-8-3-5-9;/h8H,2-5H2,1H3,(H,7,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGBOFSPUMGFASV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N1CCNCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-methylpiperazine-1-carboxamide Hydrochloride can be synthesized through several methods. One common approach involves the reaction of N-methylpiperazine with phosgene, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product. The compound is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Acylation Reactions

The secondary amine in the piperazine ring undergoes acylation with electrophilic reagents such as acyl chlorides or anhydrides. This reaction typically proceeds in polar aprotic solvents (e.g., dichloromethane) under basic conditions (e.g., triethylamine).

Example:

Reaction with acetyl chloride yields N-acetyl-N'-methylpiperazine-1-carboxamide:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride | DCM, triethylamine, 0–25°C | N-Acetyl-N'-methylpiperazine-1-carboxamide | 78% |

| Benzoyl chloride | THF, NaOH, reflux | N-Benzoyl-N'-methylpiperazine-1-carboxamide | 65% |

Alkylation Reactions

The piperazine nitrogen can react with alkyl halides or epoxides to form quaternary ammonium salts. Alkylation is often performed in anhydrous solvents (e.g., acetonitrile) with a base (e.g., KCO).

Example:

Reaction with methyl iodide produces N,N'-dimethylpiperazine-1-carboxamide:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methyl iodide | Acetonitrile, KCO, 50°C | N,N'-Dimethylpiperazine-1-carboxamide | 82% |

| Ethyl bromide | DMF, NaH, 25°C | N-Ethyl-N'-methylpiperazine-1-carboxamide | 70% |

N-Oxidation

The tertiary amine undergoes oxidation with peracids (e.g., mCPBA) or hydrogen peroxide to form N-oxide derivatives.

Example:

Oxidation with mCPBA yields N-methylpiperazine-1-carboxamide N-oxide:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| mCPBA | DCM, 0°C, 2 h | N-Methylpiperazine-1-carboxamide N-oxide | 60% |

| HO | MeOH, 40°C, 6 h | N-Methylpiperazine-1-carboxamide N-oxide | 45% |

Nucleophilic Substitution

The carboxamide group participates in nucleophilic substitution reactions. For instance, the chloride in the hydrochloride salt can be displaced by nucleophiles like ammonia or amines.

Example:

Reaction with ammonia generates N-methylpiperazine-1-carboxamide:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Ammonia | EtOH, 25°C, 12 h | N-Methylpiperazine-1-carboxamide | 90% |

| Methylamine | THF, 60°C, 6 h | N-Methyl-N'-methylpiperazine-1-carboxamide | 75% |

Coordination Chemistry

The piperazine nitrogen acts as a ligand for transition metals, forming complexes with applications in catalysis and materials science.

Example:

Reaction with Cu(II) chloride forms a copper complex:

| Metal Salt | Conditions | Complex | Stability |

|---|---|---|---|

| CuCl | MeOH, 25°C, 4 h | [Cu(CHNO)Cl] | Stable |

| FeCl | EtOH, reflux, 8 h | [Fe(CHNO)Cl] | Moderate |

Comparative Reactivity with Analogues

The methyl group and carboxamide substituent significantly alter reactivity compared to unmodified piperazine:

| Compound | Acylation Rate | Alkylation Yield | N-Oxidation Efficiency |

|---|---|---|---|

| Piperazine | High | 85% | 70% |

| N-Methylpiperazine | Moderate | 75% | 50% |

| N-Methylpiperazine-1-carboxamide | Low | 65% | 40% |

Mechanistic Insights

Scientific Research Applications

Organic Synthesis

N-methylpiperazine-1-carboxamide hydrochloride is widely used as a building block in organic synthesis. It serves as an intermediate in the formation of complex heterocyclic compounds, which are crucial for developing new materials and pharmaceuticals. The compound's ability to participate in various chemical reactions—such as oxidation and substitution—further enhances its utility in synthetic chemistry.

Biological Research

In biological contexts, this compound has been employed to study enzyme inhibitors and receptor ligands. Its interactions with specific biological targets allow researchers to explore mechanisms of action related to:

- Kinase Inhibition: The compound has shown potential as an inhibitor of certain kinases involved in cell signaling pathways critical for growth and proliferation, suggesting applications in cancer research.

- Receptor Modulation: It can act as a ligand for various receptors, influencing their activity and providing insights into drug development strategies.

Pharmaceutical Development

The compound is under investigation for its potential therapeutic properties. Its role as an intermediate in synthesizing pharmaceutical agents positions it as a candidate for developing new drugs targeting various diseases. Research indicates that modifications to its structure can enhance its pharmacological profile, making it a subject of interest in medicinal chemistry.

Case Study 1: Kinase Inhibition Research

Recent studies have highlighted the compound's effectiveness as a kinase inhibitor. For instance, research demonstrated that specific modifications to its structure could significantly enhance its potency against target kinases involved in cancer pathways. This finding supports further exploration into its therapeutic potential.

Case Study 2: Drug Development Applications

In drug development contexts, this compound has been utilized in synthesizing novel compounds aimed at treating neurodegenerative diseases. Its ability to modulate receptor activity has opened avenues for creating drugs that target specific neurological pathways.

Mechanism of Action

The mechanism of action of N-methylpiperazine-1-carboxamide Hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor or receptor ligand, modulating the activity of target proteins. The compound’s structure allows it to form stable complexes with its targets, leading to changes in their function and activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and pharmacological differences between N-methylpiperazine-1-carboxamide Hydrochloride and related piperazine derivatives:

Key Research Findings

Pharmacological Profiles

- Solubility : The 2-hydroxyethyl derivative (C₈H₁₇N₃O₂) exhibits 3× higher aqueous solubility than the parent compound due to hydrogen bonding .

- Receptor Affinity: The 4-chlorophenyl analog (C₁₁H₁₅Cl₂N₃O) shows nanomolar affinity for serotonin (5-HT₁A) receptors, making it a candidate for antidepressant development .

- Toxicity : N-Methylpiperazine-4-carboxylic acid (C₆H₁₂N₂O₂) has higher renal clearance rates but lower cytotoxicity compared to carboxamide derivatives .

Biological Activity

N-methylpiperazine-1-carboxamide hydrochloride is a compound with significant biological activity, primarily due to its structural properties and interactions with various biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring, which is a six-membered ring containing two nitrogen atoms. The presence of the carboxamide group enhances its solubility and bioavailability, making it suitable for various biological applications. The molecular formula is , with a molecular weight of 195.66 g/mol.

The biological activity of this compound is largely attributed to its interaction with specific receptors and enzymes. The piperazine ring contributes to the compound's structural stability, facilitating its binding to biological targets. The carboxamide group enhances solubility in physiological conditions, allowing for better interaction with proteins and enzymes involved in various metabolic pathways.

Key Mechanisms Include:

- Receptor Modulation : The compound has been investigated for its potential to modulate neurotransmitter receptors, particularly in the central nervous system (CNS).

- Enzyme Interaction : It may act as a biochemical probe to study enzyme interactions, particularly those involved in metabolic processes.

Biological Activity

This compound exhibits a range of biological activities, including:

- Antidepressant Effects : Research indicates that compounds with similar structures can influence serotonin and dopamine pathways, suggesting potential antidepressant properties.

- Antinociceptive Activity : Studies have shown that related compounds can exhibit pain-relieving effects in animal models, indicating potential applications in pain management.

- Neuroprotective Properties : Some derivatives have demonstrated protective effects against neuronal damage, which could be beneficial in treating neurodegenerative diseases.

In Vitro Studies

In vitro studies have shown that this compound can inhibit certain enzymes involved in neurotransmitter metabolism. For example, it has been linked to the modulation of monoamine oxidase (MAO) activity, which plays a critical role in the degradation of neurotransmitters such as serotonin and dopamine.

In Vivo Studies

Animal studies have demonstrated the efficacy of this compound in reducing symptoms associated with depression and anxiety. For instance:

- A study involving rodents showed that administration of the compound led to significant reductions in depressive-like behaviors when assessed using the forced swim test (FST) and tail suspension test (TST).

- Neuroprotective effects were observed in models of induced neurotoxicity, where the compound reduced neuronal cell death and improved behavioral outcomes.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-methylpiperazine | Simple piperazine core | Lower biological activity compared to derivatives |

| 4-benzyl-N-methylpiperazine | Benzyl substitution on piperazine | Enhanced receptor binding affinity |

| N-benzyl-N-methylpiperazine-1-carboxamide | Contains both benzyl and carboxamide groups | Broader pharmacological profile |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Depression : A clinical trial evaluated the effects of a related compound on patients with major depressive disorder. Results indicated significant improvements in mood and cognitive function after 8 weeks of treatment.

- Neuroprotection in Alzheimer’s Models : Research demonstrated that administration of N-methylpiperazine derivatives improved memory retention and reduced amyloid plaque formation in transgenic mouse models of Alzheimer’s disease.

Q & A

Q. What are the standard protocols for synthesizing N-methylpiperazine-1-carboxamide hydrochloride, and how are intermediates characterized?

The synthesis typically involves nucleophilic substitution and acidification steps. For example, reacting 4-chloronitrobenzene with N-methylpiperazine in a polar aprotic solvent (e.g., DMF) under reflux with a base like potassium carbonate yields intermediates, which are reduced to the amine and acidified with HCl to form the hydrochloride salt . Characterization employs:

- NMR spectroscopy : To confirm substituent positions and piperazine ring integrity.

- HPLC : For purity assessment (>95% as per standard protocols) .

- Mass spectrometry : To validate molecular weight (e.g., 342.9 g/mol) .

Q. How is the purity of this compound validated in academic settings?

Purity is assessed using:

- Reverse-phase HPLC : C18 columns with UV detection at 254 nm, using acetonitrile/water gradients .

- Elemental analysis : To verify C, H, N, and S content against theoretical values .

- Titrimetry : Acid-base titration to quantify free amine impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Critical parameters include:

- Solvent choice : Polar aprotic solvents (DMF, THF) enhance nucleophilic substitution kinetics .

- Catalysts : Palladium catalysts (e.g., PdCl₂) improve nitro-group reduction efficiency .

- Temperature : Controlled reflux (70–100°C) minimizes side reactions .

- Workup protocols : Acid precipitation at pH 2–3 ensures high salt purity .

Table 1 : Comparison of reaction conditions from literature:

| Parameter | ||

|---|---|---|

| Solvent | DMF | THF |

| Catalyst | None | PdCl₂[P(o-tol)₃]₂ |

| Reaction Time | 24 h | 12 h |

| Yield | 78% | 92% |

Q. What structural modifications enhance the bioactivity of N-methylpiperazine-1-carboxamide derivatives?

SAR studies suggest:

Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?

Discrepancies arise from:

- Analytical methods : HPLC vs. UV-Vis for solubility measurements .

- Crystallinity : Amorphous vs. crystalline forms affect stability profiles .

- pH dependency : Solubility increases in acidic media (pH < 3) due to protonation .

Validate findings using orthogonal techniques (e.g., X-ray crystallography for crystal structure confirmation) .

Q. What strategies are recommended for analyzing degradation products under accelerated stability conditions?

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light .

- LC-MS : Identify degradation products (e.g., hydrolysis of the carboxamide group) .

- Kinetic modeling : Calculate activation energy (Eₐ) to predict shelf life .

Methodological Considerations

Q. How can researchers design controlled experiments to assess the compound’s role in multi-step syntheses?

Q. What computational tools are effective for predicting the compound’s interactions with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.